(R)-1-(3-Bromo-4-fluorophenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as (R)-1-[4-(Trifluoromethyl)phenyl]ethanol and (R)-2-Chloro-1-(3-chlorophenyl)ethanol, involves biocatalytic processes using recombinant Escherichia coli cells and Candida ontarioensis, respectively. These processes achieve high enantioselectivity and yields, demonstrating the efficiency of biocatalysis over traditional chemical synthesis methods. For instance, the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(Trifluoromethyl)phenyl]ethanol using E. coli cells in an isopropanol-aqueous system resulted in a 99.1% yield with >99.9% enantiomeric excess . Similarly, the use of permeabilized Candida ontarioensis cells improved the yield and reduced the reaction time for the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol .
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of a chiral center at the ethanol moiety, which is crucial for their biological activity. The enantiomeric excess of these compounds is a critical parameter, as it determines the purity of the desired enantiomer. The papers do not provide detailed molecular structure analysis but focus on the synthesis and enantioselectivity of the reactions, which are indicative of the molecular configurations of the products .
Chemical Reactions Analysis
The chemical reactions described in the papers involve the asymmetric reduction of ketones to their corresponding chiral alcohols. These reactions are catalyzed by microorganisms or their enzymes, which act as biocatalysts. The use of isopropanol as a co-substrate for cofactor recycling is a common strategy to drive the reduction reaction forward, as seen in the synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol . The biocatalytic approach is advantageous due to its high specificity and the ability to operate under mild conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by the presence of halogen substituents on the phenyl ring, which can affect their solubility and reactivity. The papers discuss the optimization of reaction conditions, such as solvent systems and temperature, to improve the solubility of substrates and the efficiency of the biocatalytic process. For example, the use of an isopropanol-aqueous system enhanced the solubility of 4-(trifluoromethyl)acetophenone, leading to a higher yield in the synthesis of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol . The physical properties such as solubility play a significant role in the design of the biocatalytic process and the overall yield of the reaction.
properties
IUPAC Name |
(1R)-1-(3-bromo-4-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIOVUXOLMANJU-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Bromo-4-fluorophenyl)ethanol | |
CAS RN |
1212136-05-4 | |
Record name | (1R)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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